

# Pharmacokinetics and pharmacodynamics of Dalcetrapib in humans

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## Compound of Interest

Compound Name: Dalcetrapib

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An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of **Dalcetrapib** in Humans

## Introduction

**Dalcetrapib** (also known as JTT-705) is an investigational oral modulator of cholesteryl ester transfer protein (CETP) developed to raise high-density lipoprotein cholesterol (HDL-C) levels. [1][2] The primary therapeutic goal of **dalcetrapib** is to reduce the residual risk of cardiovascular events in patients, particularly those with a recent acute coronary syndrome (ACS). [3][4] Unlike other potent CETP inhibitors, **dalcetrapib** is characterized by its unique chemical structure and a modulatory effect on CETP activity. [5][6] Its development has been marked by a pivotal shift towards a precision medicine approach, focusing on a genetically defined patient population. [3][7] This guide provides a comprehensive technical overview of the pharmacokinetics, pharmacodynamics, and clinical profile of **dalcetrapib** in humans.

## Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of **dalcetrapib** is characterized by low oral bioavailability due to extensive first-pass metabolism. [8]

## Absorption and Distribution

- **Bioavailability:** The oral bioavailability of **dalcetrapib** is low and is influenced by food, which increases its absorption.[8][9] Exposure to the active form of **dalcetrapib** does not increase in a dose-proportional manner after single doses, though dose proportionality is more consistent following multiple doses.[1][9]
- **Steady State:** Steady state is typically reached within approximately four days of once-daily dosing, with minimal to no accumulation observed.[1]

## Metabolism and Excretion

**Dalcetrapib** is a prodrug that is hydrolyzed to its pharmacologically active thiol form.[5] The primary route of elimination is through metabolism.[8] Following a single 600 mg oral dose of radiolabeled **dalcetrapib**, approximately one-third of the radioactivity is recovered in the urine and two-thirds in the feces.[8] A very small fraction (<1%) of the administered dose is excreted as the unchanged drug in the urine.[8]

## Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters of **dalcetrapib** from a Phase I study in healthy male subjects.

Parameter	Single Ascending Dose (up to 4500 mg)	Multiple Ascending Dose (up to 3900 mg/day for 7 days)
Exposure (AUC)	Increased with dose, but less than dose-proportional.[1]	Consistent with dose proportionality.[1]
Max Concentration (Cmax)	Deviation from dose proportionality could not be demonstrated.[1]	Not specified.
Time to Steady State	Not applicable.	Approximately 4 days.[1]
Accumulation	Not applicable.	Little to no accumulation.[1]

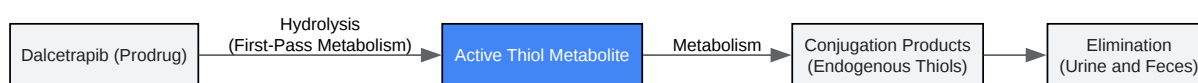
## Experimental Protocol: Phase I Pharmacokinetic Study

A randomized, double-blind, placebo-controlled, combined single and multiple ascending dose Phase I study was conducted to assess the safety, tolerability, and pharmacokinetics of **dalcetrapib**.<sup>[1]</sup>

- Study Population: Healthy male subjects between the ages of 18 and 65 years, with a body mass index of 18-32 kg/m<sup>2</sup>.<sup>[1]</sup>
- Single Ascending Dose Arm: 15 subjects were randomized to receive four out of five possible **dalcetrapib** doses (2100, 2700, 3300, 3900, or 4500 mg) or a placebo, with a washout period of at least 10 days between doses.<sup>[1]</sup>
- Multiple Ascending Dose Arm: Four cohorts of 10 subjects each were randomized (8 active, 2 placebo) to receive daily doses of **dalcetrapib** (1800, 2100, 3000, or 3900 mg) or placebo for 7 days.<sup>[1]</sup>
- Pharmacokinetic Assessments: The primary pharmacokinetic endpoints were the area under the plasma concentration-time curve (AUC) and the maximum observed plasma concentration (C<sub>max</sub>).<sup>[1]</sup> For single doses, AUC was calculated from time zero to infinity (AUC<sub>∞</sub>), while for multiple doses, it was calculated from time zero to 24 hours (AUC<sub>24</sub>).<sup>[1]</sup>

## Metabolic Pathway of Dalcetrapib

The metabolism of **dalcetrapib** is extensive. It is a prodrug that is first hydrolyzed to its active thiol metabolite, which is the primary active moiety.<sup>[5][9]</sup>



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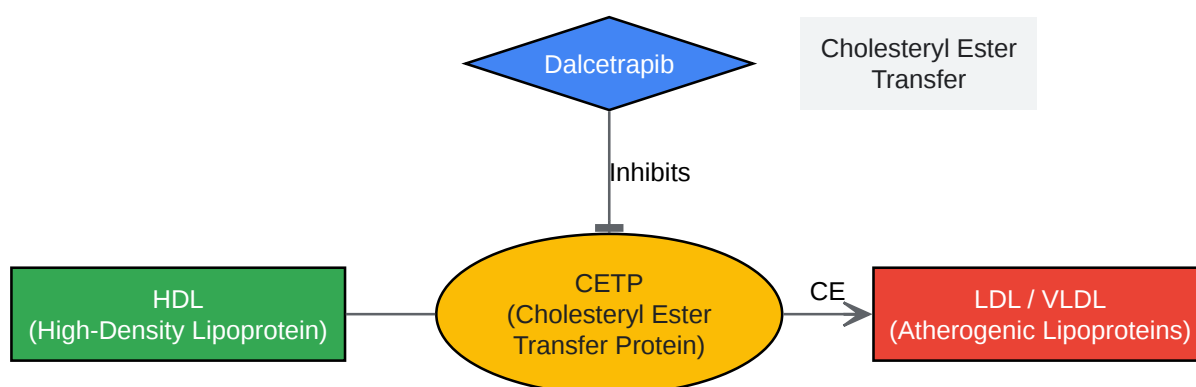
Caption: Metabolic activation of **dalcetrapib** to its active thiol form.

## Pharmacodynamics: Mechanism of Action and Effects

**Dalcetrapib** functions by inhibiting CETP, a plasma protein that facilitates the transfer of cholesteryl esters from HDL particles to apolipoprotein B-containing particles like low-density lipoprotein (LDL).[10][11] This inhibition is intended to increase HDL-C levels and enhance reverse cholesterol transport.[8]

### Mechanism of Action

Unlike other CETP inhibitors that form a stable complex with CETP and HDL, **dalcetrapib** induces a conformational change in the CETP molecule, thereby modulating its activity.[6] It primarily affects the heterotypic transfer of cholesteryl esters between different lipoprotein classes.[5]



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Caption: **Dalcetrapib** inhibits CETP-mediated cholesteryl ester transfer.

### Effects on Biomarkers

**Dalcetrapib** administration leads to significant changes in CETP activity and lipid profiles. The table below summarizes these effects as observed in various clinical studies.

Biomarker	Study	Dose	Duration	Placebo-Corrected Percent Change
CETP Activity	dal-VESSEL[10]	600 mg/day	36 weeks	-56%
Phase IIa Studies[8]	600 mg/day	Varies	-17.3% to +8.8%	
With Atorvastatin[8]	600 mg/day	48 weeks	-56.5%	
Phase I[1]	3900 mg (single)	6 hours post-dose	-55%	
HDL-C	dal-OUTCOMES[12][13]	600 mg/day	Median 31 months	+31% to +40%
dal-VESSEL[10]	600 mg/day	36 weeks	+31%	
Phase II[6]	600 mg/day	Not specified	+25% to +30%	
LDL-C	dal-OUTCOMES[12]	600 mg/day	Median 31 months	Negligible effect
dal-VESSEL[10]	600 mg/day	36 weeks	No change	
Apolipoprotein A1	dal-OUTCOMES[12]	600 mg/day	3 months	+10%
dal-PLAQUE[14]	600 mg/day	24 months	+6.8%	
hs-CRP	dal-OUTCOMES[12][13]	600 mg/day	Median 31 months	Increased by 0.2 mg/L
Systolic Blood Pressure	dal-OUTCOMES[12][13]	600 mg/day	Median 31 months	Increased by 0.6 mmHg

## Experimental Protocols: Key Pharmacodynamic and Outcome Studies

### dal-OUTCOMES Trial

- Objective: To assess the efficacy and safety of **dalcetrapib** in reducing cardiovascular events in patients with a recent ACS.[\[12\]](#)[\[13\]](#)
- Study Design: A Phase III, randomized, double-blind, placebo-controlled trial.[\[12\]](#)
- Patient Population: 15,871 patients (≥45 years old) who had a recent ACS and were on evidence-based medical care.[\[12\]](#)[\[13\]](#)
- Intervention: Patients were randomized to receive either 600 mg of **dalcetrapib** daily or a matching placebo.[\[12\]](#)
- Primary Endpoint: A composite of coronary heart disease death, nonfatal myocardial infarction, ischemic stroke, hospitalization for unstable angina, or resuscitated cardiac arrest.[\[12\]](#)
- Outcome: The trial was terminated for futility as **dalcetrapib** did not reduce the risk of the primary endpoint compared to placebo.[\[12\]](#)[\[13\]](#)

### dal-VESSEL Trial

- Objective: To evaluate the effects of **dalcetrapib** on vascular function and safety in patients with or at risk of coronary heart disease (CHD).[\[10\]](#)
- Study Design: A randomized, placebo-controlled trial.[\[10\]](#)
- Patient Population: 476 patients with or at risk for CHD.[\[10\]](#)
- Primary Endpoint: Change in brachial artery flow-mediated dilation (FMD) as a measure of endothelial function.[\[15\]](#)
- Outcome: **Dalcetrapib** reduced CETP activity and increased HDL-C without affecting endothelial function, blood pressure, or markers of inflammation.[\[10\]](#)

## Pharmacogenomics: The Role of the ADCY9 Gene

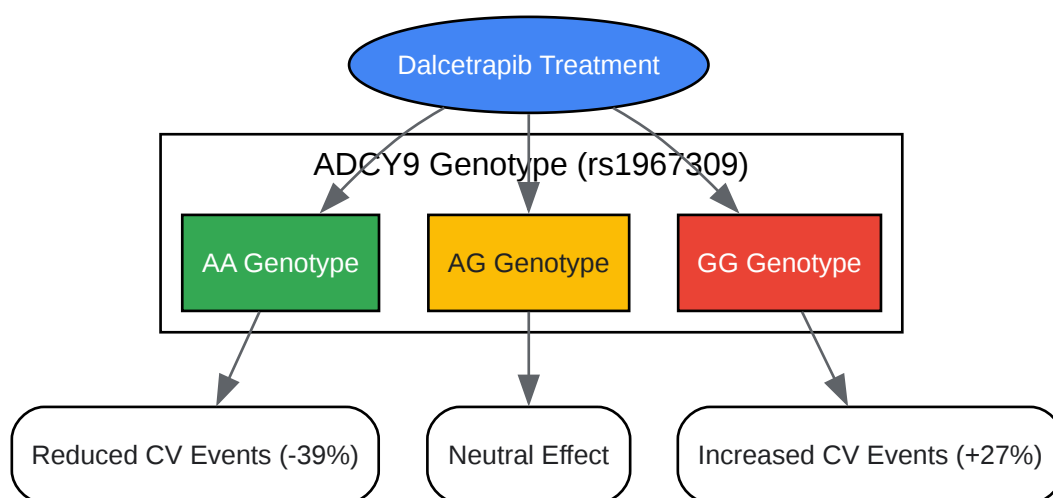
A significant breakthrough in understanding **dalcetrapib**'s clinical effects came from a retrospective pharmacogenomic analysis of the dal-OUTCOMES trial.<sup>[7][11]</sup> This analysis revealed that the clinical efficacy of **dalcetrapib** is strongly dependent on a specific genetic polymorphism in the adenylate cyclase type 9 (ADCY9) gene.

### ADCY9 Genotype and Clinical Outcomes

The single nucleotide polymorphism (SNP) rs1967309 in the ADCY9 gene was found to be a powerful determinant of patient response to **dalcetrapib**.<sup>[7][11]</sup>

- **AA Genotype:** Patients with the AA genotype at rs1967309 experienced a 39% reduction in the composite cardiovascular endpoint when treated with **dalcetrapib** compared to placebo.<sup>[7][11]</sup> This protective effect was also associated with a lack of increase in the inflammatory marker hs-CRP.<sup>[16]</sup>
- **GG Genotype:** In contrast, patients with the GG genotype showed a 27% increase in cardiovascular events with **dalcetrapib** treatment.<sup>[7][11]</sup>
- **AG Genotype:** Patients with the heterozygous AG genotype had a neutral response to the drug.<sup>[7]</sup>

This finding led to the hypothesis that **dalcetrapib** could be effective in a genetically selected population, transforming its development into a precision medicine initiative.<sup>[7][17]</sup>



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Caption: **Dalcetrapib**'s effect on cardiovascular (CV) events by ADCY9 genotype.

## dal-GenE Trial

To prospectively test this pharmacogenetic hypothesis, the dal-GenE trial was initiated.[18][19]

- Objective: To evaluate the efficacy of **dalcetrapib** in reducing cardiovascular risk specifically in patients with a recent ACS and the AA genotype at rs1967309.[18][20]
- Study Design: A Phase III, double-blind, randomized, placebo-controlled trial.[18]
- Patient Population: 6,147 patients with a recent ACS who were prospectively genotyped and found to have the AA variant.[18]
- Intervention: **Dalcetrapib** 600 mg daily or placebo.[18]
- Outcome: The trial did not meet its primary endpoint, showing a non-significant reduction in the primary composite of ischemic cardiovascular events.[18] However, pre-specified on-treatment sensitivity analyses suggested a potential benefit.[19]

## Safety and Tolerability

Across multiple large-scale clinical trials involving over 15,000 patients, **dalcetrapib** has been generally safe and well tolerated.[3][12] A key differentiating feature from the first-generation CETP inhibitor, torcetrapib, is **dalcetrapib**'s lack of significant off-target effects.[2][10]



Safety Parameter	Observation	Citation
Blood Pressure	No clinically relevant increases; a small 0.6 mmHg increase in systolic BP was noted in dal-OUTCOMES.	[2][10][12]
Aldosterone Levels	No increase observed.	[2][6]
Adverse Events (AEs)	In Phase I studies with doses up to 3900 mg/day, all AEs were mild or moderate.	[1]
Renal/Hepatic Impairment	While exposure is greater in these populations, long-term studies showed no increase in adverse events in patients with mild to moderate dysfunction.	[3][8]
Drug Interactions	No clinically significant interactions with commonly prescribed cardiovascular drugs have been demonstrated.	[3][8]

## Conclusion

**Dalcetrapib** is a CETP modulator with a well-characterized pharmacokinetic and pharmacodynamic profile. It effectively inhibits CETP activity and raises HDL-C levels by approximately 30-40%. [10][12] While the large dal-OUTCOMES trial showed no overall clinical benefit, subsequent pharmacogenomic analyses identified a profound interaction with the ADCY9 gene, suggesting that **dalcetrapib** could significantly reduce cardiovascular events in patients with the protective AA genotype. [7][11] Although the prospective dal-GenE trial did not confirm this hypothesis for its primary endpoint, the journey of **dalcetrapib** has provided invaluable insights into the complexities of HDL metabolism and has pioneered a pharmacogenetics-guided approach in cardiovascular drug development. [18] Its favorable safety profile, particularly the absence of adverse off-target effects seen with other CETP inhibitors, remains a notable characteristic. [2][10]

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